

A Comprehensive Spectroscopic Analysis of Dimethylamine Hydrochloride

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Compound of Interest

Compound Name: *Dimethylamine hydrochloride*

Cat. No.: *B122199*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **dimethylamine hydrochloride**, a compound utilized as an intermediate in the synthesis of various pharmaceuticals.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data provides a unique fingerprint of the molecular structure of **dimethylamine hydrochloride**. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of nuclei such as protons (¹H) and carbon-13 (¹³C).^{[2][3]}

Table 1: ¹H NMR Spectroscopic Data for **Dimethylamine Hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.7	Singlet	6H	Methyl Protons (-CH ₃)
Variable	Broad Singlet	2H	Amine Protons (-NH ₂ ⁺)

Note: The chemical shift of the amine protons can vary depending on the solvent, concentration, and temperature. Due to rapid proton exchange, this signal is often broad and may not show coupling.[\[4\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **Dimethylamine Hydrochloride**

Chemical Shift (δ) ppm	Assignment
~34.5	Methyl Carbons (-CH ₃)

Note: Due to the symmetry of the molecule, both methyl carbons are chemically equivalent and thus produce a single signal in the ¹³C NMR spectrum.[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups.[\[7\]](#)[\[8\]](#) The spectrum for **dimethylamine hydrochloride** is typically acquired from a solid sample, for instance, using a KBr pellet.[\[9\]](#)

Table 3: Key IR Absorption Bands for **Dimethylamine Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 3100	Strong, Broad	N-H Stretch (Ammonium Salt)
2800 - 3000	Medium	C-H Stretch (Aliphatic)
~1580	Medium	N-H Bend (Asymmetric)
~1470	Medium	C-H Bend (Asymmetric)

Source: Data compiled from NIST Chemistry WebBook.[9][10]

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11][12] In the case of **dimethylamine hydrochloride**, the spectrum corresponds to the free base, dimethylamine, as the hydrochloride salt dissociates upon ionization. The molecular ion of dimethylamine (C_2H_7N) has a mass of approximately 45.06 u.

Table 4: Mass Spectrometry Fragmentation Data for Dimethylamine

m/z	Relative Intensity (%)	Assignment
45	63.7	$[CH_3NHCH_3]^+ \bullet$ (Molecular Ion)
44	100.0	$[CH_2=NHCH_3]^+$ (Base Peak)
43	11.4	$[C_2H_5N]^+$
42	12.6	$[C_2H_4N]^+$
30	2.5	$[CH_2NH_2]^+$
28	18.3	$[CH_2N]^+$

Source: Data compiled from ChemicalBook.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **dimethylamine hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D_2O).[2]
- Internal Standard: Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent for D_2O , to calibrate the chemical shift scale to 0 ppm.[14]

- Data Acquisition: Transfer the solution to a clean NMR tube.[\[2\]](#) The tube is placed in the NMR spectrometer.
- Analysis: Acquire the ^1H and ^{13}C NMR spectra. The instrument parameters, such as the number of scans and relaxation delay, are optimized to ensure a good signal-to-noise ratio.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of dry **dimethylamine hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.[\[15\]](#)
- Analysis: Record the infrared spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of an empty pellet holder or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

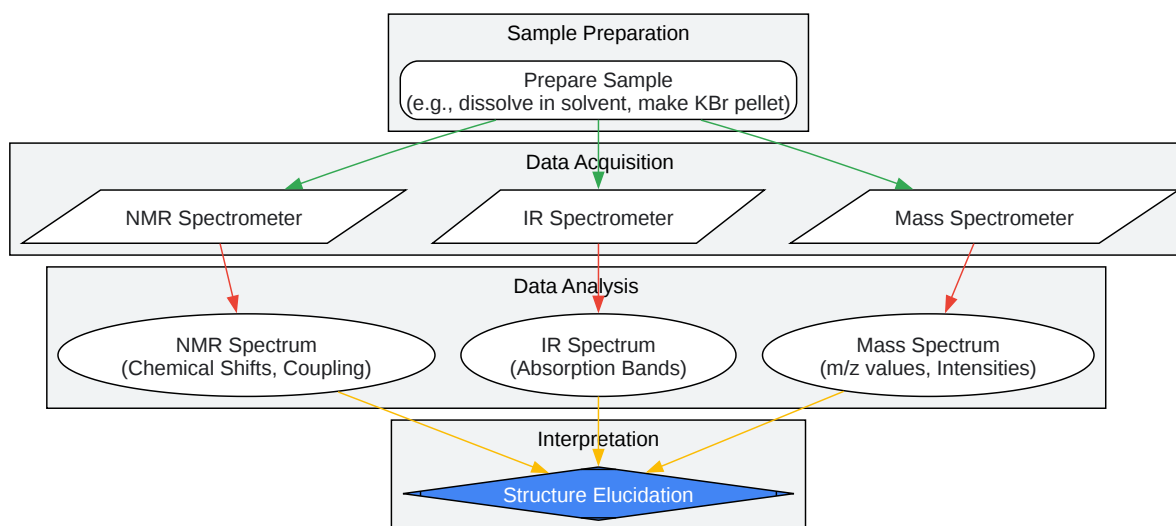
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating in a high vacuum environment.[\[16\]](#)
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (radical cation).[\[17\]](#)
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[\[16\]](#)
- Mass Analysis: The ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[\[17\]](#)

- Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.^[17]

Visualizations

Diagrams are provided to illustrate key experimental and logical workflows.

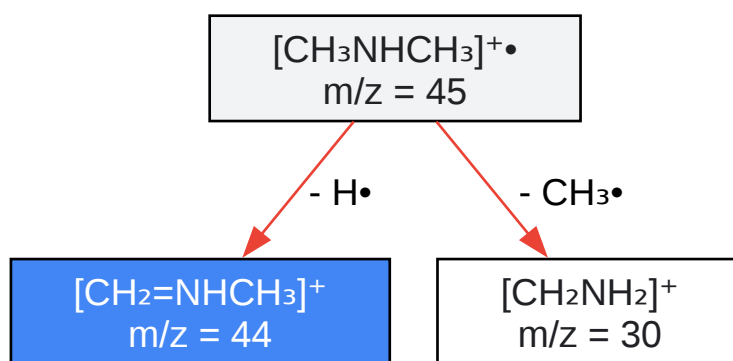
General Spectroscopic Analysis Workflow



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Caption: A generalized workflow for chemical analysis using NMR, IR, and Mass Spectrometry.

Mass Spectrometry Fragmentation of Dimethylamine



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Caption: Key fragmentation pathways for the dimethylamine molecular ion in mass spectrometry.

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